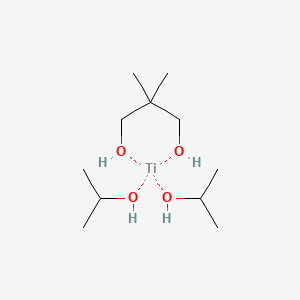
Tiomolibdic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tiomolibdic acid can be synthesized through the reaction of molybdenum trioxide with hydrogen sulfide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
MoO3+4H2S→H2MoS4+3H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tiomolibdic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: This compound can participate in substitution reactions where its sulfur atoms are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reducing Agents: Reducing agents such as hydrogen gas and sodium borohydride are often used.
Substitution Reactions: These reactions typically involve ligands like phosphines or amines under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum(VI) compounds, while reduction can produce molybdenum(IV) species .
Applications De Recherche Scientifique
Tiomolibdic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its role in biological systems, particularly in metal ion regulation.
Medicine: this compound is under investigation for the treatment of Wilson’s disease and certain cancers.
Industry: The compound is used in industrial processes that require the removal of heavy metals from solutions.
Mécanisme D'action
Tiomolibdic acid exerts its effects primarily through its ability to form stable complexes with copper and proteins. These complexes are believed to be excreted via the bile, restoring the normal excretion route of copper that is impaired in patients with Wilson’s disease. This mechanism is more stable compared to other de-coppering agents, which often form unstable complexes excreted via urine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium tetrathiomolybdate: Another chelating agent used for similar applications.
D-penicillamine: A chelating agent used in the treatment of Wilson’s disease.
Trientine: Another chelating agent for Wilson’s disease.
Uniqueness
Tiomolibdic acid is unique due to its high stability in forming complexes with copper, which makes it more effective in reducing copper levels in the body compared to other agents. Its ability to be excreted via bile rather than urine also reduces the risk of renal complications .
Propriétés
Numéro CAS |
13818-85-4 |
|---|---|
Formule moléculaire |
H2MoS4 |
Poids moléculaire |
226.2 g/mol |
Nom IUPAC |
bis(sulfanylidene)molybdenum(2+);sulfanide |
InChI |
InChI=1S/Mo.2H2S.2S/h;2*1H2;;/q+2;;;;/p-2 |
Clé InChI |
IEGNLZVDENYZEJ-UHFFFAOYSA-L |
SMILES canonique |
[SH-].[SH-].S=[Mo+2]=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



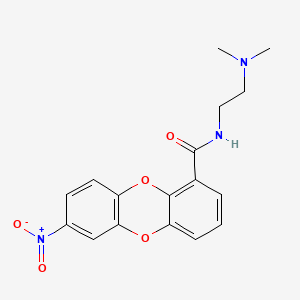


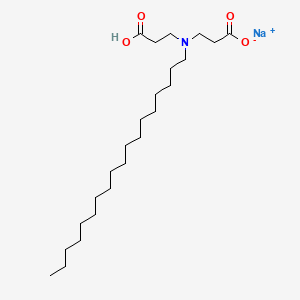
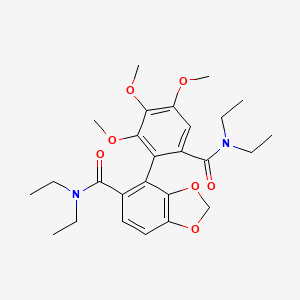
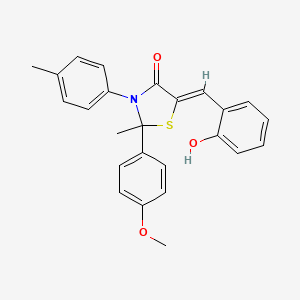
![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)
![1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea](/img/structure/B15180516.png)

